molecular formula C25H28N8O2 B600846 (S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 668270-11-9

(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B600846
CAS No.: 668270-11-9
M. Wt: 472.5 g/mol
InChI Key: LTXREWYXXSTFRX-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes.

Scientific Research Applications

Process Development and Impurity Analysis

  • During the process development of the anti-diabetic drug Linagliptin, impurities including (S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione were observed. These impurities were identified and characterized using techniques like high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), IR, NMR, and Mass analyses (Nandi, Reddy, Reddy, & Reddy, 2015).

Pharmacokinetics and Metabolism

  • The pharmacokinetics and metabolism of Linagliptin, which includes this compound, were studied in healthy volunteers. It was found that fecal excretion was the dominant excretion pathway, and the unchanged Linagliptin was the most abundant radioactive species in all matrices investigated (Blech et al., 2010).

Natural Compounds as DPP-4 Inhibitors

  • In research aimed at managing type 2 diabetes, Linagliptin, including the this compound, was used as a query molecule in virtual screening for potential dipeptidyl peptidase-4 (DPP-4) inhibitors from natural sources (Istrate & Crisan, 2022).

Synthesis and Cardiovascular Activity

  • Various 8-alkylamino substituted derivatives of purine diones, including analogs of this compound, were synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity. These derivatives also showed affinities for alpha(1)- and alpha(2)-adrenoreceptors (Chłoń-Rzepa et al., 2004; Chłoń-Rzepa et al., 2013).

Protection in Synthesis

  • Thietanyl protection has been used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, involving structures related to this compound. This method offers advantages like stability upon nucleophilic substitution and mild conditions for synthesis (Khaliullin & Shabalina, 2020).

Other Applications

  • Additional studies have explored the synthesis of various derivatives and analogs of this compound, investigating their potential pharmacological activities and applications in drug development for conditions like type 2 diabetes, cardiovascular diseases, and more (Various Authors, 2000-2020).

Mechanism of Action

Target of Action

Linagliptin Impurity G, also known as Linagliptin S isomer, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) in the body . DPP-4 is an enzyme that degrades incretin hormones, such as Glucagon-like peptide-1 (GLP-1) and Gastric inhibitory polypeptide (GIP), which are hormones that stimulate insulin secretion .

Mode of Action

Linagliptin Impurity G acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting the activity of DPP-4, it increases the half-life of incretin hormones, leading to an increase in their concentration . This results in increased secretion of insulin by pancreatic β-cells and reduced secretion of glucagon by pancreatic α-cells .

Biochemical Pathways

The inhibition of DPP-4 by Linagliptin Impurity G affects several biochemical pathways. It increases the concentration of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion . This results in a decrease in hepatic glucose output . Additionally, Linagliptin Impurity G has been shown to decrease the concentration of proinflammatory factors such as TNF-α, IL-6 and increase the number of anti-inflammatory patrolling monocytes CX3CR1 bright .

Result of Action

The primary result of Linagliptin Impurity G’s action is the lowering of blood glucose levels . By increasing the concentration of incretin hormones, it promotes insulin secretion and inhibits glucagon secretion, leading to a decrease in hepatic glucose output . Additionally, it has been associated with a significant reduction in Aβ42 level, implying potential application in Alzheimer’s disease .

Action Environment

Environmental factors such as heat, light, or moisture can influence the action of Linagliptin Impurity G . These factors can lead to the degradation of the compound, potentially compromising its therapeutic effect, introducing unexpected side effects, or even posing safety risks to patients . Therefore, proper storage and handling of the compound are crucial to maintain its efficacy and stability.

Properties

IUPAC Name

8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXREWYXXSTFRX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668270-11-9
Record name Linagliptin S isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINAGLIPTIN S ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U6HE75USV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.